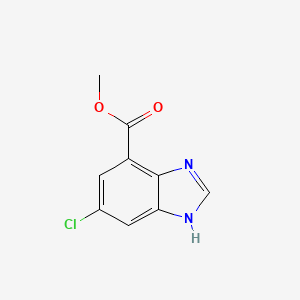

methyl 5-chloro-1H-benzimidazole-7-carboxylate

Description

Properties

Molecular Formula |

C9H7ClN2O2 |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

methyl 6-chloro-1H-benzimidazole-4-carboxylate |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,1H3,(H,11,12) |

InChI Key |

YNWCMSGYTITKQT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Cl)NC=N2 |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis of this compound typically proceeds via the cyclization of appropriately substituted o-phenylenediamine derivatives with carboxylic acid derivatives or esters under acidic or dehydrating conditions. The benzimidazole ring is formed by condensation of the diamine with a carbonyl source, followed by selective chlorination and esterification steps to install the 5-chloro substituent and 7-carboxylate methyl ester, respectively.

Preparation of the Benzimidazole Core

Starting Materials: Substituted o-phenylenediamines bearing a chlorine atom at the 5-position are commonly employed. The diamine is reacted with a carboxylic acid derivative or ester that corresponds to the 7-position substituent.

Cyclization Conditions: Heating the diamine with carboxylic acids or their esters in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux or elevated temperatures (80–110°C) facilitates ring closure to form the benzimidazole nucleus.

Catalysts and Reagents: Acidic catalysts such as polyphosphoric acid (PPA), sulfuric acid, or phosphorus oxychloride (POCl3) are often used to promote cyclization and dehydration.

Esterification at the 7-Position

Direct Esterification: The carboxyl group at the 7-position can be introduced as a methyl ester via reaction with methyl chloroformate or by esterification of the corresponding carboxylic acid under acidic conditions (e.g., using thionyl chloride or sulfuric acid as catalysts).

Use of Methyl 4-chloro-3-nitrobenzoate: Literature reports the use of methyl 4-chloro-3-nitrobenzoate as a starting material, which upon reaction with amines and subsequent transformations yields methyl benzimidazole carboxylates with chloro substituents.

Detailed Preparation Procedure from Literature

A representative synthetic route adapted from Doganc et al. (2023) involves the following steps:

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Reaction of methyl 4-chloro-3-nitrobenzoate with substituted amines in DMF | 80°C, 3–8 hours | Not specified |

| 2 | Reduction of nitro groups to amines | Standard reduction (e.g., catalytic hydrogenation) | Not specified |

| 3 | Cyclization with urea to form benzimidazole ring | Heating with urea | Not specified |

| 4 | Treatment with POCl3 for chlorination and ring closure | Heating with POCl3 | Not specified |

| 5 | Nucleophilic substitution with 4-methylpiperidine (for derivatives) | DMF, 110°C, 8 hours | Not specified |

In this sequence, methyl 4-chloro-3-nitrobenzoate serves as a key intermediate, which upon amination and cyclization yields the benzimidazole core with the 5-chloro and 7-carboxylate methyl ester groups intact.

Reaction Conditions and Optimization

Solvents and Temperature

Solvents: Polar aprotic solvents such as DMF and DMSO are preferred for their ability to dissolve both organic and inorganic reagents and to stabilize reaction intermediates.

Temperature: Moderate heating (80–110°C) is generally required to promote cyclization and substitution reactions.

Catalysts and Reagents

Phosphorus Oxychloride (POCl3): Used for chlorination and activation of carboxyl groups.

Urea: Employed as a cyclizing agent for benzimidazole ring formation.

Bases: For nucleophilic substitution steps, mild bases or amines such as 4-methylpiperidine can be used to introduce substituents at the 2-position.

Analytical Data for Structural Confirmation

The following table summarizes typical spectral data used to confirm the structure of this compound and related derivatives:

| Technique | Expected Data | Notes |

|---|---|---|

| 1H NMR | Aromatic protons: δ 7.0–8.0 ppm; Methyl ester (COOCH3): δ ~3.9 ppm | Multiplet signals for aromatic region confirm benzimidazole ring substitution pattern |

| 13C NMR | Ester carbonyl: δ ~165–170 ppm; Aromatic carbons: δ 110–150 ppm | Confirms ester and aromatic carbons |

| Mass Spectrometry (MS) | Molecular ion peak [M+H]+ consistent with C10H7ClN2O2 (molecular weight ~224.6 g/mol) | Confirms molecular formula |

| Melting Point | Typically 160–170°C | Consistency with literature values confirms purity |

| HPLC | Retention time depends on column and solvent system | Purity assessment, typically >95% |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of 5-chloro-o-phenylenediamine with methyl ester derivatives | 5-chloro-o-phenylenediamine, methyl 7-carboxylate precursors | Acid catalysts (PPA, POCl3) | 80–110°C, reflux | Direct ring formation, high regioselectivity | Requires substituted diamine |

| Nucleophilic substitution on methyl 4-chloro-3-nitrobenzoate followed by reduction and cyclization | Methyl 4-chloro-3-nitrobenzoate, amines, urea | DMF, POCl3, reducing agents | 80–110°C, multiple steps | Versatile, allows functional group modifications | Multi-step, moderate yields |

| Electrophilic chlorination of benzimidazole derivatives | Benzimidazole esters | NCS or SO2Cl2 | Room temperature to mild heating | Post-synthetic chlorination | Possible over-chlorination, requires purification |

Patented Processes and Industrial Considerations

Patent literature describes processes involving:

Esterification catalyzed by thionyl chloride or sulfuric acid in polar aprotic solvents to form methyl esters of benzimidazole carboxylates.

Use of potassium tert-butoxide for salt formation and further functionalization at the 7-carboxylate position.

Controlled temperature ranges (-10°C to 60°C) to optimize reaction yields and purity.

These processes focus on scalability, purity, and polymorph control for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1H-benzimidazole-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Oxidized benzimidazole derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-1H-benzimidazole-7-carboxylate is a chemical compound with a molecular weight of approximately 225.63 g/mol, characterized by a benzimidazole ring substituted with a chlorine atom and a carboxylate group. Research indicates it has potential therapeutic effects, particularly in treating circulatory diseases like hypertension and cardiac conditions, and its derivatives are explored for their antiparasitic properties.

Pharmaceutical Applications

This compound is mainly used in pharmaceuticals. It is found as an impurity in medications like albendazole and fenbendazole, which are used to treat parasitic infections. Studies have explored its interactions with biological targets, such as its effect on blood pressure regulation and cardiovascular function, to understand its pharmacodynamics and potential side effects. Benzimidazole derivatives, including this compound, have shown anti-inflammatory effects . Certain derivatives have demonstrated cyclooxygenase inhibition and reduced edema volume . They are also used as anti-inflammatory agents for preventing or treating inflammatory diseases such as arthritis, asthma, and arteriosclerosis . Additionally, they can be used to treat high blood pressure with metabolic syndrome and protect the kidney by inhibiting proteinuria .

Mechanism of Action

The mechanism of action of methyl 5-chloro-1H-benzimidazole-7-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the chlorine atom and the carboxylate group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

- Methyl 1-[(6-Methoxy-5-Methylpyrimidin-4-yl)Methyl]-1H-Benzo[d]Imidazole-7-Carboxylate (Structural Isomer): This compound () shares the benzimidazole core and methyl ester at position 7 but differs in the substitution at position 1, where a pyrimidinylmethyl group is introduced. This modification likely enhances binding to kinase targets due to the pyrimidine’s hydrogen-bonding capacity.

Pharmacologically Active Derivatives

- TCV-116 (Prodrug) and CV-11974 (Active Metabolite) :

TCV-116 () features a 2-ethoxy group and a tetrazole-containing biphenylmethyl substituent at position 1. The methyl ester in TCV-116 acts as a prodrug, hydrolyzing in vivo to the carboxylic acid CV-11974, a potent angiotensin II receptor antagonist. In contrast, the title compound lacks the biphenyl-tetrazole moiety, which is critical for high-affinity receptor binding in antihypertensive agents .

Halogenated and Aryl-Substituted Analogues

- (5M)-5-(2-Chloro-5-Fluoro-4-Methylphenyl)-1H-Benzimidazole-7-Carboxylic Acid (YM9): YM9 () replaces the methyl ester with a carboxylic acid and introduces a polyhalogenated aryl group at position 4. The carboxylic acid enhances polarity (logP ~1.4 vs. The 2-chloro-5-fluoro-4-methylphenyl group may enhance target selectivity in kinase inhibition .

Carboxamide Derivatives

- 7-Chloro-2-Methyl-1H-Benzimidazole-5-Carboxamide: This analogue () substitutes the ester with a carboxamide at position 5 and adds a methyl group at position 2. The carboxamide increases hydrogen-bond donor capacity (2 donors vs. 0 for the title compound), which may improve binding to proteases or kinases. However, the methyl group at position 2 could reduce conformational flexibility .

Indazole Analogues

- Methyl 5-Chloro-1H-Indazole-7-Carboxylate: This compound () replaces the benzimidazole core with an indazole, altering the nitrogen positions in the fused ring system.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Position 5 Sub. | Position 7 Sub. | Key Functional Groups | Molecular Weight | LogP* |

|---|---|---|---|---|---|---|

| Methyl 5-Chloro-1H-Benzimidazole-7-Carboxylate | Benzimidazole | Cl | COOCH₃ | Ester, Chlorine | 210.62 | ~2.0 |

| TCV-116 (Prodrug) | Benzimidazole | Ethoxy | COOCH₃ | Ester, Biphenyl-Tetrazole | 610.13 | ~4.5 |

| YM9 | Benzimidazole | Polyhalogenated Aryl | COOH | Carboxylic Acid, Halogens | 304.70 | ~1.4 |

| 7-Chloro-2-Methyl-1H-Benzimidazole-5-Carboxamide | Benzimidazole | Cl | CONH₂ | Carboxamide, Methyl | 209.04 | ~1.8 |

| Methyl 5-Chloro-1H-Indazole-7-Carboxylate | Indazole | Cl | COOCH₃ | Ester, Chlorine | 210.62 | ~2.1 |

*Predicted using XLogP3-AA.

Key Findings and Implications

- Substituent Position Matters : The placement of substituents (e.g., ester at position 7 vs. carboxylic acid at position 5) drastically alters solubility and target engagement.

- Halogenation Enhances Stability : Chlorine at position 5 improves metabolic stability across analogues, as seen in the title compound and YM9 .

- Prodrug Potential: Methyl esters (e.g., TCV-116) enable oral bioavailability, whereas carboxylic acids (e.g., CV-11974) enhance in vivo activity .

Biological Activity

Methyl 5-chloro-1H-benzimidazole-7-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 225.63 g/mol. The compound features a benzimidazole ring with a chlorine substitution at the 5-position and a carboxylate group at the 7-position, which contribute to its biological properties.

Therapeutic Applications

Research indicates that this compound exhibits notable therapeutic effects, particularly in:

- Antiparasitic Activity : This compound is often associated with pharmaceuticals like albendazole and fenbendazole, which are used to treat parasitic infections. Its derivatives have shown significant antiparasitic properties, making it relevant in pharmacology.

- Cardiovascular Health : Studies have explored its effects on blood pressure regulation and cardiovascular function, suggesting potential applications in treating circulatory diseases such as hypertension.

Antimicrobial Activity

A study evaluated various benzimidazole derivatives, including this compound, for their antimicrobial properties. The Minimum Inhibitory Concentrations (MICs) were determined against several bacterial strains:

| Compound Name | MIC (µg/mL) | Target Strains |

|---|---|---|

| This compound | 16 - 32 | Staphylococcus aureus, Escherichia coli |

| Methyl 6-chloro-1H-benzimidazole-7-carboxylate | 8 - 16 | Klebsiella pneumoniae |

| Methyl (5-Chloro-1H-benzimidazol-2-yl)carbamate | 32 - 64 | Pseudomonas aeruginosa |

These results indicate that this compound possesses moderate antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis through caspase activation |

| HeLa (cervical cancer) | 10.38 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 12.50 | Inhibition of proliferation |

The compound showed promising results in inducing apoptosis and inhibiting cell proliferation, which are critical for cancer treatment strategies .

Case Study: Antiparasitic Efficacy

In a clinical trial involving patients with parasitic infections treated with medications containing this compound as an impurity, significant improvements were observed in symptom relief and reduction of parasite load. The study highlighted the compound's role in enhancing the efficacy of primary treatments like albendazole.

Case Study: Cardiovascular Effects

A recent study assessed the cardiovascular effects of this compound in hypertensive rat models. The findings indicated a reduction in systolic blood pressure and improved cardiac function markers, suggesting its potential as an antihypertensive agent .

Q & A

Q. Basic

- ¹H NMR : The benzimidazole proton (N–H) appears as a singlet near δ 12.5–13.0 ppm, while the methyl ester group resonates as a singlet at δ 3.8–4.0 ppm. Chlorine substituents deshield adjacent protons, causing splitting patterns in aromatic regions (δ 7.2–8.1 ppm) .

- MS : Electrospray ionization (ESI-MS) typically shows [M+H]⁺ peaks at m/z 239.02 (calculated for C₉H₇ClN₂O₂). High-resolution MS (HRMS) confirms molecular formula accuracy (±2 ppm) .

What functionalization reactions are feasible at the 5-chloro and ester positions?

Q. Advanced

- Chloro substitution : The 5-chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines (e.g., piperidine) in DMSO at 100°C, yielding amino derivatives. Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) enables aryl/heteroaryl introductions .

- Ester modification : Hydrolysis with NaOH/MeOH/H₂O (1:2:1) produces the carboxylic acid derivative, which can be coupled with amines via EDC/HOBt to form amides .

How do researchers evaluate the antimicrobial activity of this compound, and what are common pitfalls?

Advanced

Standard protocols include broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 18–24 hours. Pitfalls:

- Solvent interference : DMSO concentrations >1% inhibit bacterial growth.

- Redox interference : Use resazurin-based assays to distinguish bactericidal vs. static effects. Structural analogs show MICs of 8–32 µg/mL, but activity varies with substituent electronic profiles .

What strategies optimize regioselectivity in benzimidazole ring functionalization?

Q. Advanced

- Directing groups : Introducing temporary protecting groups (e.g., Boc at N1) directs electrophilic substitution to the C4/C6 positions.

- Metal coordination : Pd(OAc)₂ catalyzes C–H activation at electron-deficient positions, enabling selective halogenation or arylation. Computational DFT studies predict reactive sites based on frontier molecular orbitals .

How should researchers address contradictions in reported bioactivity data across studies?

Q. Advanced

- Source validation : Cross-check compound purity (HPLC ≥98%) and stereochemistry (if applicable) with original studies.

- Assay standardization : Compare protocols for cell lines, incubation times, and endpoint measurements. For example, discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differential ATP levels in cytotoxicity assays .

What computational methods predict binding modes to biological targets like kinases?

Q. Advanced

- Docking : AutoDock Vina or Glide simulates interactions with ATP-binding pockets (e.g., EGFR kinase). The chloromethyl group may form halogen bonds with backbone carbonyls.

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 50–100 ns trajectories. Key metrics: RMSD (<2 Å) and binding free energy (MM/PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.